

# 4-(4-Fluorobenzoyl)butyric Acid chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-(4-Fluorobenzoyl)butyric Acid

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An In-Depth Technical Guide to **4-(4-Fluorobenzoyl)butyric Acid**: Structure, Properties, and Pharmaceutical Applications

## Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **4-(4-Fluorobenzoyl)butyric acid**, a pivotal chemical intermediate in modern pharmaceutical synthesis. Designed for researchers, chemists, and drug development professionals, this document elucidates the compound's core characteristics, synthesis protocols, and critical applications, grounding all claims in verifiable scientific literature.

## Introduction: The Strategic Importance of a Fluorinated Intermediate

**4-(4-Fluorobenzoyl)butyric acid** (CAS No. 149437-76-3) is a fluorinated aromatic ketone and carboxylic acid derivative.<sup>[1][2]</sup> While a seemingly straightforward molecule, its true significance lies in its role as a critical starting material for the synthesis of complex active pharmaceutical ingredients (APIs).<sup>[3]</sup> Its primary and most notable application is serving as a key intermediate in the manufacturing of Ezetimibe, a widely prescribed cholesterol-lowering medication.<sup>[1][4][5]</sup>

The strategic incorporation of a fluorine atom onto the benzoyl group enhances the compound's physicochemical properties, such as lipophilicity and binding affinity for biological

targets, a common strategy in medicinal chemistry to improve a drug candidate's profile.<sup>[1]</sup> This guide will explore the fundamental chemistry of this compound, from its structural attributes to its synthesis and pivotal role in drug development.

## Chemical Structure and Physicochemical Properties

A thorough understanding of a compound's structure and properties is fundamental to its effective application in synthesis and research.

### Chemical Structure and Identifiers

The molecule consists of a butyric acid chain attached to a benzoyl group, which is substituted with a fluorine atom at the para (4) position.<sup>[1]</sup>

IUPAC Name: 5-(4-fluorophenyl)-5-oxopentanoic acid<sup>[1][6]</sup> Synonyms: 4-Fluoro- $\delta$ -oxo-benzenepentanoic Acid, 5-(4-Fluorophenyl)-5-oxovaleric Acid<sup>[1][7][8]</sup> CAS Number: 149437-76-3<sup>[1][7][9]</sup>

Caption: Chemical structure of **4-(4-Fluorobenzoyl)butyric Acid**.

### Physicochemical Data

The physical and chemical properties of **4-(4-Fluorobenzoyl)butyric acid** are summarized in the table below. These characteristics are essential for determining appropriate solvents, reaction conditions, and storage protocols.

Property	Value	Source(s)
Molecular Formula	C <sub>11</sub> H <sub>11</sub> FO <sub>3</sub>	[1][6][7][9]
Molecular Weight	210.20 g/mol	[1][6][7][9]
Appearance	White to off-white crystalline powder/solid	[8][10]
Melting Point	141-145 °C	[7][8][11][12]
Boiling Point	394.6 ± 22.0 °C (Predicted)	[7][10]
Density	1.241 ± 0.06 g/cm <sup>3</sup> (Predicted)	[7][8]
Solubility	Slightly soluble in water; Soluble in organic solvents like methanol and ethanol.	[1]
pKa	4.59 ± 0.10 (Predicted)	[7]

## Spectroscopic Data

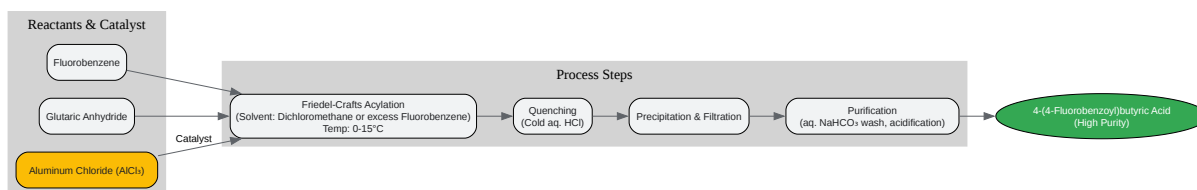
Characterization of **4-(4-Fluorobenzoyl)butyric acid** is routinely confirmed using standard spectroscopic methods. While raw data is beyond the scope of this guide, reference spectra are available through various chemical databases.[6][13][14]

- Nuclear Magnetic Resonance (NMR) Spectroscopy (<sup>1</sup>H NMR, <sup>13</sup>C NMR): Used to confirm the carbon-hydrogen framework and the position of the fluorine atom.
- Infrared (IR) Spectroscopy: Reveals characteristic absorption bands for the carbonyl (C=O) groups of the ketone and carboxylic acid, as well as C-F and O-H bonds.[6]
- Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns useful for structural elucidation.

## Synthesis and Manufacturing Insights

The most prevalent and industrially scalable method for synthesizing **4-(4-Fluorobenzoyl)butyric acid** is the Friedel-Crafts acylation of fluorobenzene with glutaric

anhydride, using a Lewis acid catalyst such as aluminum chloride ( $\text{AlCl}_3$ ).<sup>[11][15]</sup>



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Caption: Generalized workflow for the synthesis of **4-(4-Fluorobenzoyl)butyric Acid**.

## Detailed Experimental Protocol

This protocol is a synthesized representation based on established procedures.<sup>[11][15][16]</sup> The causality behind each step is explained to provide a deeper understanding of the process.

Materials:

- Glutaric anhydride (1.0 eq)
- Fluorobenzene (Solvent and reactant, ~7-10 eq)
- Anhydrous Aluminum Chloride ( $\text{AlCl}_3$ ) (2.0-2.2 eq)
- 1N Hydrochloric Acid (HCl), cold
- 5% Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Concentrated Hydrochloric Acid (HCl)
- Ice

## Procedure:

- Reaction Setup: A multi-necked round-bottom flask is charged with anhydrous  $\text{AlCl}_3$  and a portion of the fluorobenzene under an inert atmosphere (e.g., nitrogen).[\[4\]](#)[\[11\]](#)[\[17\]](#)
  - Causality: An inert atmosphere is crucial to prevent the highly hygroscopic  $\text{AlCl}_3$  from reacting with moisture, which would deactivate the catalyst.
- Cooling: The mixture is cooled to approximately 0-5 °C using an ice bath.[\[11\]](#)[\[15\]](#)
  - Causality: The Friedel-Crafts acylation is an exothermic reaction. Low-temperature control is essential to prevent side reactions and the formation of impurities.
- Reactant Addition: A solution of glutaric anhydride dissolved in the remaining fluorobenzene is added dropwise to the cooled  $\text{AlCl}_3$  suspension, ensuring the internal temperature does not exceed 12-15 °C.[\[4\]](#)[\[11\]](#)[\[15\]](#)
  - Causality: Slow, controlled addition maintains the reaction temperature, ensuring selectivity for the desired product and preventing thermal runaway.
- Reaction Progression: The mixture is stirred at a controlled temperature (e.g., allowed to warm to room temperature) for 1-2 hours after the addition is complete.[\[11\]](#)[\[15\]](#) The reaction is monitored for completion by a suitable analytical method (e.g., TLC or NMR).[\[11\]](#)
- Quenching: The reaction is carefully quenched by slowly adding the mixture to a beaker of ice and cold 1N HCl.[\[11\]](#)[\[15\]](#)[\[16\]](#)
  - Causality: This step neutralizes the  $\text{AlCl}_3$  catalyst and hydrolyzes the aluminum complexes formed during the reaction, precipitating the crude product. The process is highly exothermic and must be done cautiously.
- Isolation: The precipitated white solid (crude product) is collected by filtration and washed thoroughly with cold water.[\[11\]](#)[\[15\]](#)
- Purification: The crude solid is dissolved in a warm aqueous solution of 5%  $\text{NaHCO}_3$ .[\[11\]](#)[\[15\]](#)[\[16\]](#)

- Causality: The acidic product reacts with the base to form its water-soluble sodium salt. Non-acidic impurities remain insoluble and can be removed by filtration.
- Precipitation: The filtrate is cooled, and the pH is adjusted to ~1-2 by the dropwise addition of concentrated HCl.[\[11\]](#)[\[15\]](#)[\[16\]](#) This re-protonates the carboxylate, precipitating the purified **4-(4-Fluorobenzoyl)butyric acid**.
- Final Steps: The purified solid is collected by filtration, washed with ice-cold water to remove residual acid and salts, and dried under vacuum at 50-60 °C.[\[11\]](#)[\[16\]](#)[\[17\]](#)

## Critical Process Insight: Controlling the Desfluoro Impurity

A primary challenge in this synthesis is managing the formation of the desfluoro analog, 4-benzoylbutyric acid.[\[1\]](#)[\[17\]](#) This impurity arises from the presence of benzene in the fluorobenzene starting material.[\[1\]](#)[\[4\]](#) Since benzene is more reactive than fluorobenzene in Friedel-Crafts reactions, even trace amounts can lead to significant impurity levels. Therefore, using high-purity fluorobenzene and optimized reaction conditions are critical for producing API-grade intermediates.[\[4\]](#)[\[17\]](#)

## Applications in Pharmaceutical R&D and Industry

The utility of **4-(4-Fluorobenzoyl)butyric acid** is predominantly centered on its role in the pharmaceutical sector.

- Primary Intermediate for Ezetimibe: It is the cornerstone for building the core structure of Ezetimibe, a cholesterol absorption inhibitor.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) The entire molecular framework of the final drug is constructed from this key starting material.
- Anti-Hyperlipoproteinemic Drug Development: Beyond Ezetimibe, this compound is investigated as a precursor for other potential anti-hyperlipoproteinemic agents, which are drugs used to manage lipid levels in the blood.[\[1\]](#)
- Research Chemical: Its dual functionality (ketone and carboxylic acid) makes it a versatile building block in medicinal chemistry for creating novel compounds for drug discovery.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[18\]](#)

## Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are mandatory when handling **4-(4-Fluorobenzoyl)butyric acid**.

GHS Hazard Statements:

- H315: Causes skin irritation.[6][19]
- H319: Causes serious eye irritation.[6][19]
- H335: May cause respiratory irritation.[6][19]

Recommended Precautions:

- Handling: Use in a well-ventilated area or a chemical fume hood.[1] Avoid generating dust.
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[1][19][20]
- Storage: Store in a cool, dry place in a tightly sealed container.[2][7] It is stable under normal storage conditions.[1]

## Conclusion

**4-(4-Fluorobenzoyl)butyric acid** is a high-value chemical intermediate whose importance is intrinsically linked to the production of critical pharmaceuticals like Ezetimibe. Its synthesis via Friedel-Crafts acylation is a well-established but nuanced process where control over reaction conditions and starting material purity is paramount. The strategic presence of the fluorine atom enhances its utility in drug design, making it a subject of continued interest for researchers and drug development professionals aiming to create next-generation therapeutics.

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- To cite this document: BenchChem. [4-(4-Fluorobenzoyl)butyric Acid chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b019039#4-4-fluorobenzoyl-butyric-acid-chemical-structure-and-properties]

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